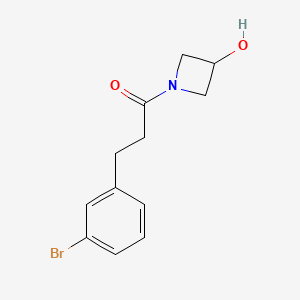
3-(3-Bromophenyl)-1-(3-hydroxyazetidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromophenyl)-1-(3-hydroxyazetidin-1-yl)propan-1-one is an organic compound that features a bromophenyl group, a hydroxyazetidinyl group, and a propanone backbone. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-(3-hydroxyazetidin-1-yl)propan-1-one typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with a phenyl compound, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe) to introduce the bromine atom at the meta position.
Azetidinone Formation: The azetidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling Reaction: The final step could involve coupling the bromophenyl compound with the azetidinone derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the azetidinone ring can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the propanone backbone can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles like NH3 (Ammonia), RSH (Thiols), or ROH (Alcohols) under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.
Biology
Biological Activity: Potential use in studying biological pathways and interactions due to its structural features.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material Science: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:
Molecular Targets: Interaction with specific enzymes, receptors, or other proteins.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-1-(3-hydroxyazetidin-1-yl)propan-1-one: Similar structure with a chlorine atom instead of bromine.
3-(3-Fluorophenyl)-1-(3-hydroxyazetidin-1-yl)propan-1-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
Reactivity: The presence of the bromine atom can influence the reactivity and selectivity of the compound in various chemical reactions.
Biological Activity: The specific substitution pattern can affect the compound’s interaction with biological targets, potentially leading to unique biological activities.
Properties
Molecular Formula |
C12H14BrNO2 |
|---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
3-(3-bromophenyl)-1-(3-hydroxyazetidin-1-yl)propan-1-one |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-2-9(6-10)4-5-12(16)14-7-11(15)8-14/h1-3,6,11,15H,4-5,7-8H2 |
InChI Key |
RXCHXWGDKIHUOM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=CC=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


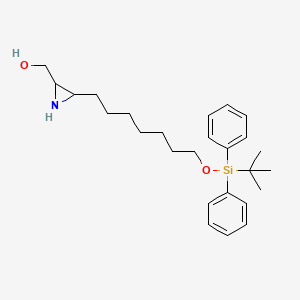
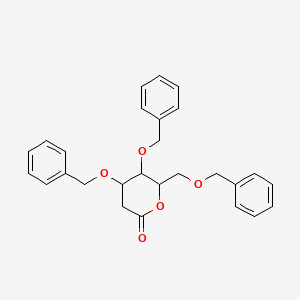
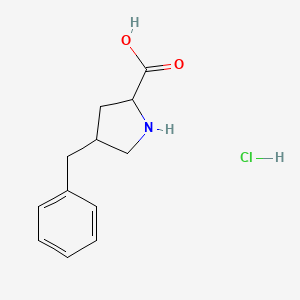
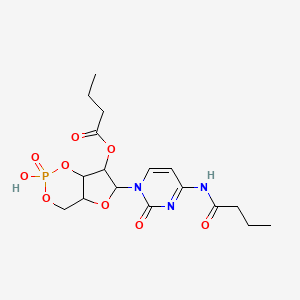
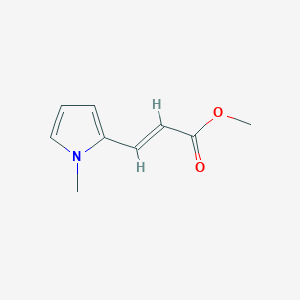


![2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]-](/img/structure/B15090228.png)
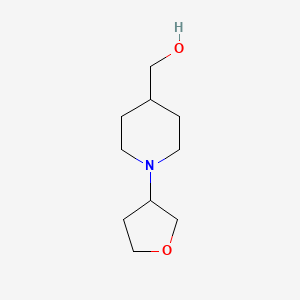
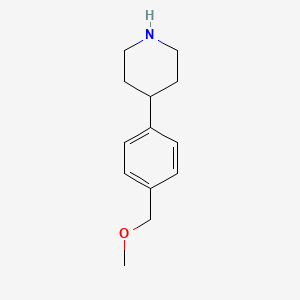
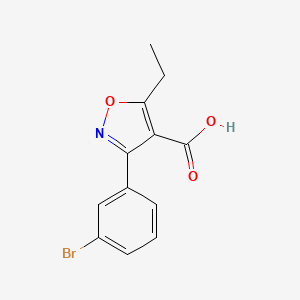
![[2-(4-Amino-2-bromo-6-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15090250.png)
![1-[4-Bromo-2-(trifluoromethyl)phenyl]-2-methylpropan-1-one](/img/structure/B15090255.png)
![1-[(2-Bromo-3-fluorophenyl)methyl]azetidine](/img/structure/B15090266.png)
